molecular formula C10H13ClN2O B1336171 N-tert-butyl-2-chloropyridine-3-carboxamide CAS No. 144084-34-4

N-tert-butyl-2-chloropyridine-3-carboxamide

Cat. No.: B1336171
CAS No.: 144084-34-4
M. Wt: 212.67 g/mol
InChI Key: XDNZKESLUSNPBO-UHFFFAOYSA-N
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Description

N-tert-butyl-2-chloropyridine-3-carboxamide is a heterocyclic compound with the molecular formula C10H13ClN2O. It is known for its unique structure, which includes a pyridine ring substituted with a tert-butyl group, a chlorine atom, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-chloropyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the carboxamide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-chloropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-tert-butyl-2-chloropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-tert-butyl-2-chloropyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group, chlorine atom, and carboxamide group makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

N-tert-butyl-2-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNZKESLUSNPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394039
Record name N-tert-butyl-2-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144084-34-4
Record name N-tert-butyl-2-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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